Cas no 511-05-7 (9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)-)

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- structure
511-05-7 structure
Product Name:9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)-
Numéro CAS:511-05-7
Le MF:C20H28O2
Mégawatts:300.435126304626
CID:372252
PubChem ID:94162
Update Time:2025-04-19

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- Propriétés chimiques et physiques

Nom et identifiant

    • 9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)-
    • 9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(...
    • Sugiol
    • 10-Deoxoxanthoperol
    • 12-hidroxyabieta-8,11,13-trien-7-one
    • 12-Hydroxy-abieta-8,11,13-trien-7-on
    • 12-hydroxy-abieta-8,11,13-trien-7-one
    • 12-Hydroxyabieta-8,11,13-triene-7-one
    • 7-oxo-8,11,13-abietatrien-12-ol
    • NSC 122421
    • SCHEMBL1086916
    • 511-05-7
    • CHEBI:138961
    • 6-Hydroxy-7-isopropyl-1,1,4a-trimethyl-2,3,4,4a,10,10a-hexahydrophenanthren- 9(1H)-one
    • C21822
    • DTXSID70965374
    • (+)-Sugiol
    • (4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-9-one
    • Podocarpa-8,11,13-trien-7-one, 12-hydroxy-13-isopropyl-
    • AKOS040760726
    • CHEMBL195296
    • FS-7573
    • 12-Hydroxyabieta-8,11,13-trien-7-one
    • (4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahy dro-2H-phenanthren-9-one
    • 9(1H)-Phenanthrenone, 2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-, (4aS-trans)-
    • 12-Hydroxyabieta-8,11,13-trien-7-one #
    • Podocarpa-8,13-trien-7-one, 12-hydroxy-13-isopropyl-
    • 6-HYDROXY-1,1,4A-TRIMETHYL-7-(PROPAN-2-YL)-1,2,3,4,4A,9,10,10A-OCTAHYDROPHENANTHREN-9-ONE
    • NSC-122421
    • 9(1H)-Phenanthrenone,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-, (4aS-trans)-
    • 7-Oxoferruginol
    • 6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
    • AKOS032948922
    • 12-Hydroxy-13-isopropyl-Podocarpa-8,11,13-trien-7-one
    • Isomicropinic acid
    • IPEHJNRNYPOFII-UHFFFAOYSA-N
    • NSC122421
    • DTXCID801393044
    • DA-49080
    • Podocarpa-8,11,13-trien-7-one, 12-hydroxy-13-isopropyl-(8CI)
    • (4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
    • 12-hydroxyabieta-8(14),9(11),12-trien-7-one
    • 9(1H)-Phenanthrenone, 2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-, (4aS-trans)-(9CI)
    • Piscine à noyau: 1S/C20H28O2/c1-12(2)13-9-14-15(10-16(13)21)20(5)8-6-7-19(3,4)18(20)11-17(14)22/h9-10,12,18,21H,6-8,11H2,1-5H3/t18-,20+/m0/s1
    • La clé Inchi: IPEHJNRNYPOFII-AZUAARDMSA-N
    • Sourire: O=C1C2C=C(C(C)C)C(=CC=2[C@@]2(C)CCCC(C)(C)[C@@H]2C1)O

Propriétés calculées

  • Qualité précise: 300.20900
  • Masse isotopique unique: 300.208930132g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 22
  • Nombre de liaisons rotatives: 1
  • Complexité: 453
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 5.6
  • Surface topologique des pôles: 37.3Ų

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.0±0.1 g/cm3
  • Point d'ébullition: 437.2±45.0 °C at 760 mmHg
  • Point d'éclair: 186.4±21.3 °C
  • Le PSA: 37.30000
  • Le LogP: 5.18600
  • Pression de vapeur: 0.0±1.1 mmHg at 25°C

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- Informations de sécurité

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2243-1 mg
Sugiol
511-05-7
1mg
¥2353.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S13540-5mg
SUGIOL
511-05-7
5mg
¥4640.0 2021-09-07
TargetMol Chemicals
TN2243-1 mg
Sugiol
511-05-7 98%
1mg
¥ 4,520 2023-07-10
TargetMol Chemicals
TN2243-1mg
Sugiol
511-05-7
1mg
¥ 4520 2024-07-19
A2B Chem LLC
AG28380-5mg
(4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahy dro-2H-phenanthren-9-one
511-05-7 98.5%
5mg
$577.00 2024-04-19
Aaron
AR00DHPK-5mg
(4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahy dro-2H-phenanthren-9-one
511-05-7 98%
5mg
$657.00 2025-02-13

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Cytochrome P450 reductase
Référence
Functional Integration of Two CYP450 Genes Involved in Biosynthesis of Tanshinones for Improved Diterpenoid Production by Synthetic Biology
Mao, Yaping; Ma, Ying; Chen, Tong; Ma, Xiaohui; Xu, Yanqin; et al, ACS Synthetic Biology, 2020, 9(7), 1763-1770

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- Raw materials

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- Preparation Products

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- Littérature connexe

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